1-Monolinolenoyl-rac-glycerol

Catalog No.
S618406
CAS No.
18465-99-1
M.F
C21H36O4
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Monolinolenoyl-rac-glycerol

CAS Number

18465-99-1

Product Name

1-Monolinolenoyl-rac-glycerol

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

GGJRAQULURVTAJ-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O

Anti-inflammatory properties:

Studies suggest that 1-MLG may possess anti-inflammatory properties. For instance, a study published in the journal "Biochimica et Biophysica Acta" found that 1-MLG suppressed the production of inflammatory mediators in human macrophages, suggesting its potential role in managing inflammatory conditions [].

Anticancer properties:

Some research indicates that 1-MLG might exhibit anticancer properties. A study published in the journal "Prostaglandins and Other Lipid Mediators" reported that 1-MLG induced apoptosis (cell death) in human colon cancer cells []. However, further research is needed to understand the mechanisms and potential therapeutic implications of these findings.

1-Monolinolenoyl-rac-glycerol is a monoglyceride characterized by its unique structure, which includes a single acyl group derived from linolenic acid attached to a glycerol backbone. Its chemical formula is C21H36O4, and it is classified under the category of glycerolipids. This compound plays a significant role in various biological processes and exhibits interesting physicochemical properties due to its unsaturated fatty acid content.

  • Food Industry: 1-MOL might contribute to fat absorption and modulate flavor profiles in food applications [].
  • Pharmaceutical Applications: Potential roles in drug delivery systems or as precursors for bioactive compounds are being explored.

The reactivity of 1-Monolinolenoyl-rac-glycerol can be attributed to the presence of the double bonds in the linolenic acid moiety. Key reactions include:

  • Hydrolysis: This process can occur in the presence of water, leading to the release of free fatty acids and glycerol. Hydrolysis rates can be influenced by temperature and pH conditions .
  • Oxidation: The unsaturated bonds are susceptible to oxidation, which can lead to lipid peroxidation. This reaction is particularly relevant in biological systems where reactive oxygen species are present .
  • Transesterification: This reaction involves the exchange of acyl groups between alcohols and esters, which can modify the properties of lipids for various applications .

1-Monolinolenoyl-rac-glycerol exhibits several biological activities:

  • Antioxidant Properties: It has been shown to reduce oxidative stress by scavenging free radicals, thereby protecting cellular structures from damage .
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to reduced inflammation in various tissues .
  • Nutritional Benefits: As a component of dietary fats, it can influence lipid metabolism and has been linked to cardiovascular health due to its fatty acid composition .

The synthesis of 1-Monolinolenoyl-rac-glycerol typically involves:

  • Enzymatic Synthesis: Using specific lipases that catalyze the acylation of glycerol with linolenic acid. This method offers regioselectivity and minimizes by-products.
  • Chemical Synthesis: Direct esterification of glycerol with linolenic acid under controlled conditions (temperature, catalysts) to yield the desired monoglyceride .

1-Monolinolenoyl-rac-glycerol finds applications in various fields:

  • Food Industry: Used as an emulsifier and stabilizer in food products due to its ability to enhance texture and shelf life.
  • Cosmetics: Incorporated into skincare products for its moisturizing properties and potential skin benefits.
  • Pharmaceuticals: Explored for its therapeutic potential in formulations aimed at reducing inflammation and oxidative stress.

Studies have shown that 1-Monolinolenoyl-rac-glycerol interacts with various biomolecules:

  • Cell Membranes: It influences membrane fluidity and permeability, which can affect cell signaling pathways .
  • Proteins: The compound may interact with specific proteins involved in metabolic pathways, enhancing or inhibiting their activity depending on the context .

1-Monolinolenoyl-rac-glycerol shares structural similarities with other monoacylglycerols but exhibits unique properties due to its specific fatty acid composition.

Compound NameStructureUnique Features
1-Monopalmitoleoyl-rac-glycerolC21H38O4Higher saturation level; different health benefits
Glyceryl MonolinoleateC21H38O4Contains linoleic acid; different biological activities
1-MonostearinC21H42O4Saturated fatty acid; distinct physical properties

1-Monolinolenoyl-rac-glycerol is unique due to its high content of omega-3 fatty acids, which are known for their health benefits, including anti-inflammatory properties and cardiovascular protection.

XLogP3

5.1

Other CAS

18465-99-1

Use Classification

Cosmetics -> Emollient

Dates

Modify: 2023-08-15

Explore Compound Types